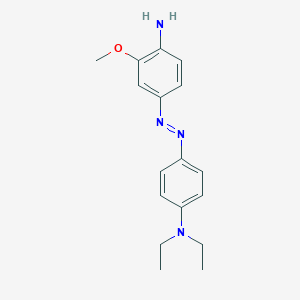![molecular formula C16H22N2O12 B141267 5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid CAS No. 157568-17-7](/img/structure/B141267.png)
5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid, also known as citrulline malate, is a popular dietary supplement that has been extensively studied for its potential health benefits. It is a combination of citrulline, an amino acid, and malate, a salt of malic acid. Citrulline malate is widely used in the fitness industry as a pre-workout supplement due to its alleged ability to improve athletic performance and reduce muscle fatigue.
Mécanisme D'action
The exact mechanism of action of 5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid malate is not fully understood. However, it is believed to work by increasing the production of nitric oxide in the body. Nitric oxide is a molecule that is involved in many physiological processes, including blood vessel dilation, immune function, and neurotransmission. By increasing nitric oxide production, 5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid malate may improve blood flow, reduce muscle fatigue, and increase energy levels.
Effets Biochimiques Et Physiologiques
Citrulline malate has been shown to have several biochemical and physiological effects. It has been shown to increase ATP production, which is the primary source of energy for the body. It has also been shown to increase the production of arginine, another amino acid that is involved in the production of nitric oxide. Additionally, 5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid malate has been shown to reduce the production of lactic acid, which is a byproduct of exercise that can cause muscle fatigue.
Avantages Et Limitations Des Expériences En Laboratoire
Citrulline malate has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. It is also easy to synthesize and can be used in a variety of experimental settings. However, there are also some limitations to using 5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid malate in lab experiments. It can be difficult to control the dosage and purity of the compound, which can make it difficult to obtain consistent results.
Orientations Futures
There are several potential future directions for research on 5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid malate. One area of interest is its potential to improve cardiovascular health. It has been shown to reduce blood pressure and improve blood flow, which may have implications for the prevention and treatment of cardiovascular disease. Another area of interest is its potential to improve cognitive function. Some studies have suggested that 5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid malate may improve cognitive function and reduce mental fatigue. Finally, there is interest in exploring the potential of 5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid malate as a treatment for various diseases and conditions, such as diabetes, cancer, and liver disease.
Conclusion:
Citrulline malate is a popular dietary supplement that has been extensively studied for its potential health benefits. It is a combination of 5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid, an amino acid, and malate, a salt of malic acid. Citrulline malate has been shown to improve athletic performance, reduce muscle fatigue, and increase energy levels. It has also been studied for its potential to improve cardiovascular health and reduce blood pressure. While there are some limitations to using 5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid malate in lab experiments, there are several potential future directions for research on this compound.
Applications De Recherche Scientifique
Citrulline malate has been extensively studied for its potential health benefits. It has been shown to improve athletic performance, reduce muscle fatigue, and increase energy levels. It has also been studied for its potential to improve cardiovascular health and reduce blood pressure.
Propriétés
Numéro CAS |
157568-17-7 |
|---|---|
Nom du produit |
5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid |
Formule moléculaire |
C16H22N2O12 |
Poids moléculaire |
434.35 g/mol |
Nom IUPAC |
5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H22N2O12/c1-7(18-9(19)2-4-16(18,30)14(27)28)11(22)17-5-3-8(12(23)24)15(29,13(25)26)6-10(20)21/h7-8,29-30H,2-6H2,1H3,(H,17,22)(H,20,21)(H,23,24)(H,25,26)(H,27,28)/t7-,8?,15?,16+/m0/s1 |
Clé InChI |
IGQXNKDXMPSELX-BIAKFKOBSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O)N1C(=O)CC[C@]1(C(=O)O)O |
SMILES |
CC(C(=O)NCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O)N1C(=O)CCC1(C(=O)O)O |
SMILES canonique |
CC(C(=O)NCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O)N1C(=O)CCC1(C(=O)O)O |
Synonymes |
vibrioferrin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



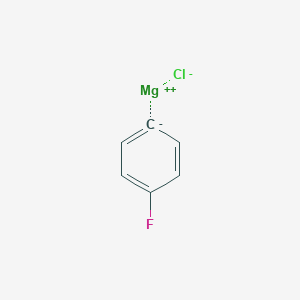
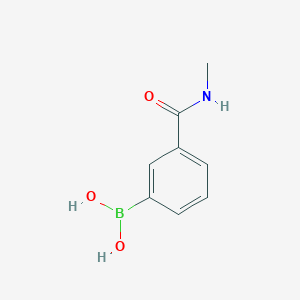
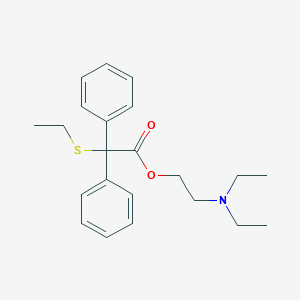
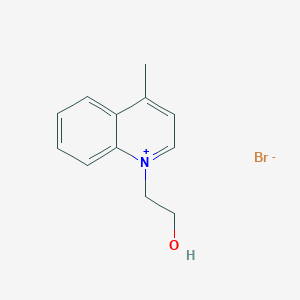
![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)
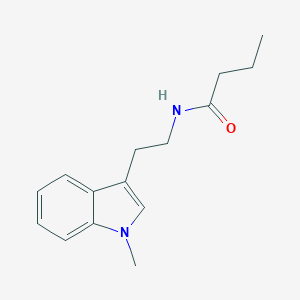
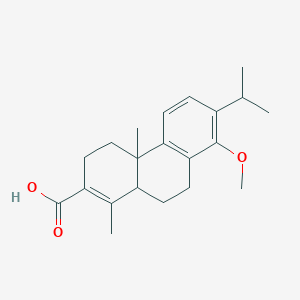
![2,3-Dimethylbenzo[d]thiazol-3-ium methyl sulfate](/img/structure/B141201.png)
![[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene](/img/structure/B141206.png)
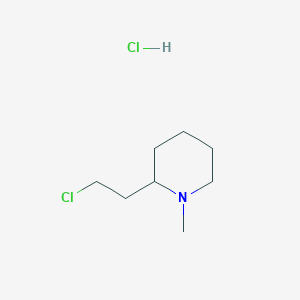
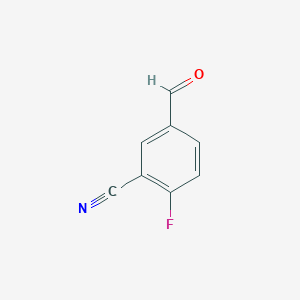
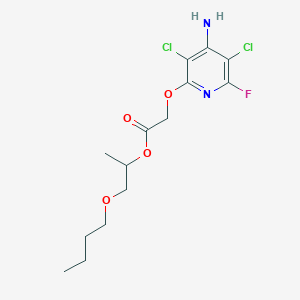
![N-[4-(4-Fluorophenyl)-6-isopropyl-5-[(1E)-3-oxo-1-propenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141214.png)
